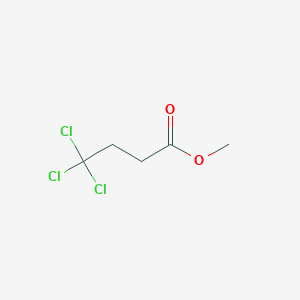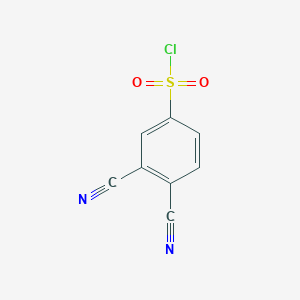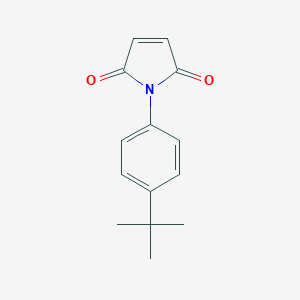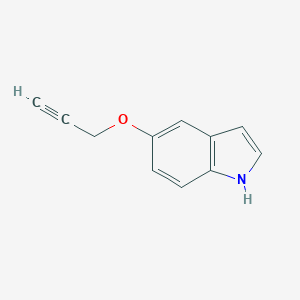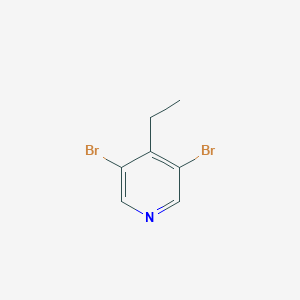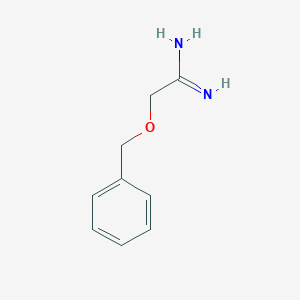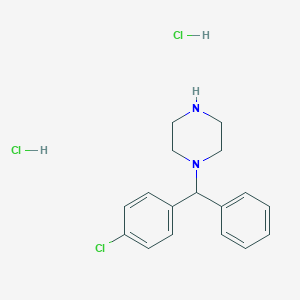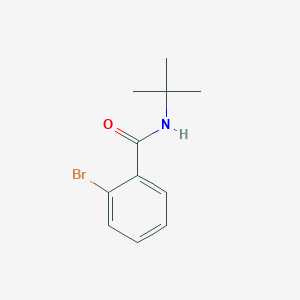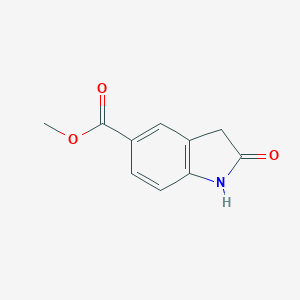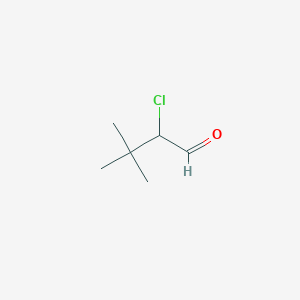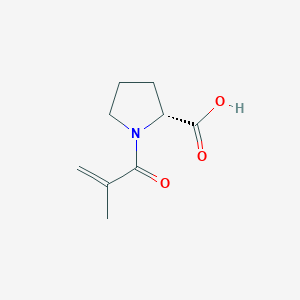
(R)-1-methacryloylpyrrolidine-2-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pKa), reactivity, and stability.Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrrolopyrrolecarboxylic Acids : Research conducted by Muchowski et al. (1985) involved the synthesis of benzoylpyrrolopyrrolecarboxylic acids, demonstrating their potential as analgesic and anti-inflammatory agents. Their study extensively explored the quantitative structure-activity relationship (QSAR) of these compounds, highlighting their significance in pharmaceutical applications (Muchowski et al., 1985).
Copolymer Synthesis : Buruianǎ and Murariu (2016) investigated the free radical polymerization of compounds including N-acryloyl-L-leucine, leading to the creation of an optically active copolymer. This research contributes to the understanding of polymer chemistry and its applications in material science (Buruianǎ & Murariu, 2016).
Development of GPR40 Agonists : Jurica et al. (2017) explored the creation of pyrrolidine-containing GPR40 agonists, which have potential applications in treating type 2 diabetes. The study highlighted the differential effects of enantiomers on binding assays and their roles in signaling mechanisms, emphasizing the importance of stereochemistry in drug design (Jurica et al., 2017).
Material Science and Chemical Synthesis
Reactive Extraction of Pyridine-2-carboxylic Acid : Datta and Kumar (2014) conducted a study on the reactive extraction of pyridine-2-carboxylic acid, a process relevant in pharmaceutical and agrochemical industries. This research provides insights into more efficient and less toxic methods of carboxylic acid extraction (Datta & Kumar, 2014).
Decarboxylative Coupling in Chemical Synthesis : Neely and Rovis (2014) investigated the Rh(III)-catalyzed decarboxylative coupling of acrylic acids, contributing to the field of organic synthesis. Their findings are significant for the synthesis of pyridines, a crucial component in many pharmaceuticals (Neely & Rovis, 2014).
Hydrolysis of Methacrylic Acid–Methyl Methacrylate Copolymers : Loecker and Smets (1959) explored the hydrolysis of methacrylic acid and methyl methacrylate copolymers. This study provides valuable information for the development of new materials and understanding polymer degradation processes (Loecker & Smets, 1959).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and storage.
Future Directions
This involves identifying areas of further research, potential applications, and improvements in synthesis or use.
For a specific compound, these analyses would require extensive literature review and possibly experimental studies. Please consult with a chemistry professional or researcher for detailed information.
properties
IUPAC Name |
(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAYUJDJZUWFDO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469471 | |
| Record name | (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-methacryloylpyrrolidine-2-carboxylic acid | |
CAS RN |
106089-24-1 | |
| Record name | (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

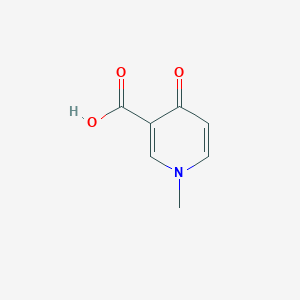
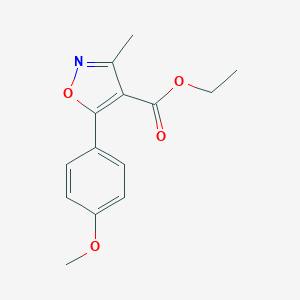
![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)
